2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic organic compound belonging to the class of isoindole derivatives. This compound is characterized by the presence of an acetylphenyl group and two methoxy groups attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylbenzoic acid and 4,5-dimethoxyphthalic anhydride.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the isoindole core.
Cyclization: The intermediate product is then cyclized under controlled conditions to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to ensure efficient reaction kinetics.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:
2-(4-Methylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Bromophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Contains a bromine atom instead of an acetyl group.
2-(4-Nitrophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione: Contains a nitro group instead of an acetyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-acetylphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-10(20)11-4-6-12(7-5-11)19-17(21)13-8-9-14(23-2)16(24-3)15(13)18(19)22/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZNUSAPQCCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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